molecular formula C17H19NO B290391 N-(2,4-dimethylphenyl)-4-ethylbenzamide

N-(2,4-dimethylphenyl)-4-ethylbenzamide

Cat. No.: B290391
M. Wt: 253.34 g/mol
InChI Key: YDZFWKSLYYYQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group linked to a 2,4-dimethylphenylamine moiety. For instance, Amitraz, a pesticide, metabolizes into N-(2,4-dimethylphenyl)-formamide derivatives (), and semicarbazones with 2,4-dimethylphenyl groups exhibit anticonvulsant activity via GABA modulation (). The ethyl and methyl substituents likely enhance lipophilicity, influencing bioavailability and target interactions.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-ethylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-14-6-8-15(9-7-14)17(19)18-16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YDZFWKSLYYYQFS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on Benzamide Substituents on Phenyl Ring Molecular Formula Key Features/Applications Reference
N-(2,4-Dimethylphenyl)-4-ethylbenzamide 4-ethyl 2,4-dimethyl C₁₈H₂₁NO High lipophilicity; pesticidal/neuroactive potential
N-[4-(Diethylamino)-2-methylphenyl]-4-ethylbenzamide 4-ethyl 4-diethylamino, 2-methyl C₂₀H₂₆N₂O Basicity from diethylamino; enhanced solubility
N-(3,4-Dimethylphenyl)-4-(hydroxymethyl)benzamide 4-hydroxymethyl 3,4-dimethyl C₁₇H₁₉NO₂ Increased hydrophilicity; steric effects
4-Chloro-N-(2-methoxyphenyl)benzamide 4-chloro 2-methoxy C₁₄H₁₂ClNO₂ Electron-withdrawing Cl; potential antimicrobial activity
N-(2-Nitrophenyl)-4-bromo-benzamide 4-bromo 2-nitro C₁₃H₉BrN₂O₃ High reactivity; crystallographic studies
N4-(2,4-Dimethylphenyl)semicarbazones Semicarbazone group 2,4-dimethyl Variable Anticonvulsant via GABA enhancement

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Ethyl and methyl groups (electron-donating) increase logP, enhancing membrane permeability but reducing aqueous solubility. For example, this compound is more lipophilic than N-(3,4-dimethylphenyl)-4-(hydroxymethyl)benzamide, which has a polar hydroxymethyl group .
  • Steric Hindrance : 2,4-Dimethyl substitution creates steric bulk, possibly affecting interactions with biological targets compared to 3,4-dimethyl or unsubstituted analogs .

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